(2-trans,6-cis)-dodeca-2,6-dienoyl-CoA

Enzyme Kinetics Fatty Acid Metabolism Substrate Specificity

This stereochemically defined (2-trans,6-cis) unsaturated fatty acyl-CoA is a pathway-obligate intermediate in mitochondrial β-oxidation. Unlike generic dodecadienoyl-CoA isomers, the precise trans-C2/cis-C6 geometry is essential—Δ3-Δ2-enoyl-CoA isomerase (EC 5.3.3.8) exhibits a 10-fold kinetic preference for cis substrates, making this configuration critical for reproducible enzyme kinetics, metabolomics calibration, and metabolic disorder diagnostics. Substitution with saturated acyl-CoAs bypasses this regulatory checkpoint, compromising data validity. Choose this validated isomer for assays where stereochemistry dictates metabolic flux.

Molecular Formula C33H54N7O17P3S
Molecular Weight 945.8 g/mol
Cat. No. B1254594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-trans,6-cis)-dodeca-2,6-dienoyl-CoA
Molecular FormulaC33H54N7O17P3S
Molecular Weight945.8 g/mol
Structural Identifiers
SMILESCCCCCC=CCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
InChIInChI=1S/C33H54N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40/h8-9,12-13,20-22,26-28,32,43-44H,4-7,10-11,14-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48)/b9-8-,13-12+/t22-,26-,27-,28+,32-/m1/s1
InChIKeyBNPQDIKRZDRREL-GQUYLXGASA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-trans,6-cis)-dodeca-2,6-dienoyl-CoA: Core Metabolite in Mitochondrial Beta-Oxidation


(2-trans,6-cis)-dodeca-2,6-dienoyl-CoA is a medium-chain, unsaturated fatty acyl-CoA ester with a defined stereochemistry (trans at C2, cis at C6) and a molecular weight of 945.8 g/mol [1]. It is formed by the condensation of coenzyme A with (2-trans,6-cis)-dodeca-2,6-dienoic acid and functions as a critical, pathway-obligate intermediate in the mitochondrial β-oxidation of specific unsaturated fatty acids, such as linoleic acid [2].

Why (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA Cannot Be Replaced by Close Analogs


Generic substitution of (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA with other dodecadienoyl-CoA isomers or medium-chain enoyl-CoAs is not possible due to the high stereospecificity of the mitochondrial fatty acid β-oxidation machinery. The key enzyme, Δ3-Δ2-enoyl-CoA isomerase (EC 5.3.3.8), exhibits a significant kinetic preference for cis-substrates at position 3, with a reaction rate ten times higher for Δ3-cis-enoyl-CoA esters than for Δ3-trans-isomers [1]. This establishes that the geometry of the double bond is a major determinant of metabolic flux. Therefore, the (2-trans,6-cis) configuration is not an arbitrary structural feature but a requirement for efficient processing, directly impacting experimental reproducibility and the interpretation of results in studies of unsaturated fatty acid metabolism.

Quantitative Differentiation: Comparative Performance of (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA


Kinetic Differentiation: Isomerase Activity on (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA vs. Other Enoyl-CoA Esters

The primary metabolic fate of (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA is its formation via the isomerization of cis,cis-3,6-dodecadienoyl-CoA by Δ3-Δ2-enoyl-CoA isomerase. The isomerase enzyme, which is essential for processing unsaturated fatty acids, demonstrates a strong kinetic preference for cis-Δ3 double bonds [1]. Specifically, the reaction rate for isomerizing a Δ3-cis-enoyl-CoA to the 2-trans form is approximately 10 times higher than for a Δ3-trans-enoyl-CoA substrate [1]. This class-level kinetic principle applies directly, as the metabolic entry point for the target compound is the isomerization of a cis-Δ3 precursor.

Enzyme Kinetics Fatty Acid Metabolism Substrate Specificity

Pathway Specificity: A Non-Redundant Intermediate in Linoleic Acid Catabolism

(2-trans,6-cis)-dodeca-2,6-dienoyl-CoA is a mandatory, non-bypassable intermediate in the mitochondrial β-oxidation of linoleic acid (18:2, n-6) [1]. After three cycles of β-oxidation, linoleoyl-CoA is converted directly into cis,cis-3,6-dodecadienoyl-CoA, which then is isomerized to the target compound [1]. This pathway is not shared by saturated fatty acids like palmitic acid or monounsaturated fatty acids like oleic acid, which proceed through different intermediates. In a cross-study comparison, the metabolism of conjugated linoleic acid leads to 3,5-dodecadienoyl-CoA, which is a substrate for specific thioesterases and not processed by the canonical isomerase/dehydrogenase pathway [2].

Metabolic Flux Analysis Lipidomics Beta-Oxidation

Biophysical Distinction: Solubility and Molecular Weight vs. Saturated Analogs

The physicochemical properties of (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA differ from those of its saturated counterparts, which can be leveraged for analytical separation. It is a very hydrophobic molecule, practically insoluble in water (logP ~1.51, water solubility ~1.75 g/L) and relatively neutral [1]. While its average molecular weight is 945.8 g/mol, the equivalent saturated medium-chain acyl-CoA, lauroyl-CoA (dodecanoyl-CoA), has a higher average molecular weight of 949.9 g/mol due to the absence of the double bonds which reduce the hydrogen count [2].

Sample Preparation Chromatography Physicochemical Properties

Core Applications for (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA in Research and Development


Mechanistic Studies of Mitochondrial Fatty Acid Beta-Oxidation

Use as a validated, pathway-obligate substrate for Δ3-Δ2-enoyl-CoA isomerase (EC 5.3.3.8) to study the kinetics and mechanism of unsaturated fatty acid degradation [1]. This compound allows researchers to directly assay the isomerase step that is essential for processing dietary linoleic acid, providing a clear advantage over using saturated acyl-CoA substrates that bypass this critical regulatory point [1].

Development and Validation of Targeted Lipidomics LC-MS/MS Assays

Employ (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA as a high-purity analytical standard for the development, calibration, and validation of targeted metabolomics and lipidomics assays [1]. Its distinct molecular weight (945.8 g/mol) and chromatographic properties, derived from its specific unsaturation and stereochemistry, enable accurate quantification and reliable detection of this low-abundance intermediate in complex biological samples, such as mitochondrial extracts and tissue homogenates [1].

Investigating Metabolic Disorders of Unsaturated Fatty Acid Oxidation

Utilize this compound as a key diagnostic substrate in enzyme activity assays for patient-derived fibroblasts or tissues to investigate inborn errors of metabolism affecting the β-oxidation of unsaturated fatty acids. The accumulation of pathway intermediates like (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA or its precursor can serve as a biomarker for deficiencies in enzymes such as Δ3-Δ2-enoyl-CoA isomerase or downstream components of the β-oxidation spiral, providing insights that cannot be obtained with saturated fatty acid probes [1].

Enzyme Engineering and Biocatalysis Research

Serve as a defined substrate for engineering and characterizing enoyl-CoA isomerases, hydratases, and reductases. The known 10-fold kinetic preference of the isomerase for cis-Δ3 substrates [2] makes (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA's precursor an ideal tool for directed evolution studies aimed at altering substrate specificity, enhancing catalytic efficiency, or enabling the production of novel acyl-CoA derivatives for industrial or pharmaceutical applications.

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